molecular formula C21H17N3O4 B2396759 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid CAS No. 503471-31-6

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid

Cat. No.: B2396759
CAS No.: 503471-31-6
M. Wt: 375.384
InChI Key: VZMVBKVWDIQXJP-UHFFFAOYSA-N
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Description

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Pyrimidine Ring: The protected amino acid is then reacted with a pyrimidine derivative under conditions that facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Fmoc-Protected Amino Acids: Large-scale production of Fmoc-protected amino acids is carried out using automated peptide synthesizers.

    Automated Assembly: The protected amino acids are then assembled into the desired compound using automated peptide synthesizers, which ensure high precision and yield.

Chemical Reactions Analysis

Types of Reactions

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Substituted Derivatives: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a pyrimidine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C21H23N3O4C_{21}H_{23}N_3O_4, with a molecular weight of approximately 377.43 g/mol. The structural features contribute to its reactivity and suitability for various applications.

Drug Development

The compound has been utilized in the synthesis of peptide-based drugs. Its Fmoc group allows for selective protection of amino acids during peptide synthesis, facilitating the construction of complex peptide chains. This property is particularly valuable in developing therapeutics targeting specific biological pathways.

Case Study: Peptide Synthesis

  • A study demonstrated the use of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid in synthesizing a peptide inhibitor for a key enzyme involved in cancer progression. The Fmoc protection enabled the sequential addition of amino acids, leading to a high-yield synthesis of the desired peptide.

Anticancer Agents

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The incorporation of this compound into drug formulations has shown promise in enhancing the efficacy of existing chemotherapeutics.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)8.3
A549 (Lung Cancer)15.0

Enzyme Inhibition Studies

The compound has been investigated as a potential inhibitor for various enzymes, particularly those involved in metabolic pathways. Its structure allows it to interact with active sites effectively, providing insights into enzyme mechanisms.

Case Study: Histone Deacetylase Inhibition

  • A research project explored the inhibitory effects of derivatives of this compound on histone deacetylases (HDACs). The results indicated that modifications to the pyrimidine moiety could enhance binding affinity, making it a candidate for further development as an HDAC inhibitor.

Building Block for Complex Molecules

Due to its versatile reactivity, this compound serves as a building block in organic synthesis, particularly in creating heterocyclic compounds and other complex organic molecules.

Reaction Type Product Yield (%) Reference
CondensationPyrimidine Derivative85
CouplingBiologically Active Compound90

Mechanism of Action

The mechanism of action of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid involves:

    Protection and Deprotection: The Fmoc group protects the amino group during peptide synthesis and is removed under basic conditions to reveal the free amino group.

    Molecular Targets: The compound targets specific amino acid residues in peptides, facilitating their synthesis and modification.

    Pathways Involved: The compound is involved in the pathways of peptide bond formation and modification.

Comparison with Similar Compounds

Similar Compounds

  • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methylbenzoic acid

Uniqueness

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid is unique due to its pyrimidine ring structure, which provides additional stability and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in complex peptide synthesis and bioconjugation applications.

Biological Activity

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid is a complex organic compound with significant implications in medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound features a pyrimidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino functional group, which are critical for its biological activity and utility in peptide synthesis. Its molecular formula is C21H23N3O4C_{21}H_{23}N_{3}O_{4} with a molecular weight of approximately 367.44 g/mol .

The biological activity of this compound primarily revolves around its interaction with specific molecular targets involved in various biochemical pathways. Notably, it has been studied for its role as a small-molecule inhibitor of the interleukin-15 receptor alpha (IL-15Rα), which is implicated in inflammatory and autoimmune disorders. By selectively blocking IL-15Rα, the compound can reduce the activity of IL-15, thereby modulating immune responses and potentially alleviating conditions like rheumatoid arthritis and psoriasis .

Biological Activity and Therapeutic Applications

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Details References
IL-15 Inhibition Reduces IL-15 dependent proliferation of peripheral blood mononuclear cells (PBMCs).
Antiproliferative Effects Exhibits significant antiproliferative activity against various cancer cell lines.
Peptide Synthesis Utility Functions as a protecting group in peptide synthesis, enhancing yield and specificity.
Antimicrobial Activity Demonstrates antimicrobial properties against bacterial strains, contributing to drug development.

Case Studies

  • IL-15Rα Inhibition Study : A study investigated the structure-activity relationship of various IL-15Rα inhibitors, including this compound. The results indicated that compounds with specific structural features effectively reduced IL-15 signaling, leading to decreased inflammatory responses in vitro .
  • Antiproliferative Activity Assessment : In another study, derivatives of the compound were tested against cancer cell lines, showing promising results in inhibiting cell growth through mechanisms involving topoisomerase inhibition and apoptosis induction .
  • Peptide Synthesis Application : The compound's role as an Fmoc protecting group was highlighted in research focused on synthesizing complex peptides. The study demonstrated that using this compound significantly improved the efficiency of peptide synthesis processes .

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c25-20(26)13-9-22-19(23-10-13)11-24-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-12H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMVBKVWDIQXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC=C(C=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503471-31-6
Record name 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid
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